5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole
Description
5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole (CAS: 5744-70-7) is a brominated pyrazole derivative with the molecular formula C₅H₇BrN₂ and a molecular weight of 175.03 g/mol . It features a bromomethyl (-CH₂Br) substituent at the 5-position of the pyrazole ring, flanked by methyl groups at the 1- and 3-positions. This compound is widely utilized as a key intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules such as chromenone derivatives (e.g., 3-((1,3-dimethyl-1H-pyrazol-5-yl)methoxy)-6H-benzo[c]chromen-6-one), where it acts as an alkylating agent . Its high reactivity stems from the electrophilic bromine atom, which facilitates nucleophilic substitution reactions under mild conditions.
Properties
IUPAC Name |
5-(bromomethyl)-1,3-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c1-5-3-6(4-7)9(2)8-5/h3H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMUJHJFHWWSOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Synthetic Route
- Starting material: 1,3-dimethyl-1H-pyrazole or its suitable derivatives.
- Brominating agent: N-bromosuccinimide (NBS) is preferred for mild and selective bromination.
- Initiator: Radical initiators such as azobisisobutyronitrile (AIBN) or light (UV) to generate bromine radicals.
- Solvent: Non-polar solvents like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) to maintain selectivity and solubility.
- Temperature: Typically 60–80°C to promote radical formation without over-bromination.
- Reaction time: 6–12 hours, depending on scale and desired conversion.
This method ensures the bromomethyl group is installed selectively at the 5-position of the pyrazole ring without affecting the methyl substituents at N1 and N3.
Detailed Preparation Method and Reaction Conditions
| Step | Reagents & Conditions | Purpose | Notes |
|---|---|---|---|
| 1. | Dissolve 1,3-dimethyl-1H-pyrazole in CCl₄ or CH₂Cl₂ | Solubilize substrate | Ensure anhydrous conditions |
| 2. | Add NBS (1.1 equiv.) and AIBN (catalytic amount) | Initiate radical bromination | Use inert atmosphere (N₂) |
| 3. | Heat to 70°C and stir for 8 hours | Promote bromination | Monitor by TLC or HPLC |
| 4. | Quench reaction with aqueous sodium bisulfite | Remove excess bromine | Extract organic layer |
| 5. | Purify by column chromatography (silica gel, ethyl acetate/hexane) | Obtain pure this compound | Verify purity by NMR and MS |
Optimization Parameters for High Yield and Purity
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | CCl₄ or CH₂Cl₂ | Non-polar solvents favor selective bromination; polar solvents may lead to side reactions |
| Temperature | 65–75°C | Balances reaction rate and minimizes over-bromination |
| NBS Equivalents | 1.0–1.2 equiv. | Excess leads to di-bromination or ring bromination |
| Initiator Amount | 0.05–0.1 equiv. | Sufficient for radical generation without excessive side reactions |
| Reaction Time | 6–10 hours | Longer times may increase side products |
Alternative Preparation Routes
While direct bromination is the most common, alternative synthetic pathways include:
- Bromomethylation via formaldehyde and hydrobromic acid: This involves first forming a hydroxymethyl intermediate followed by bromination, but this route is less selective and less commonly used for pyrazoles with methyl substitution at N1 and N3.
- Halogen exchange reactions: Starting from 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole, bromide substitution can be achieved using sodium bromide in polar solvents, but this requires access to the chloromethyl precursor.
Analytical and Characterization Techniques
- NMR Spectroscopy (¹H and ¹³C): Confirms bromomethyl substitution by characteristic shifts (e.g., bromomethyl protons appear as singlets around δ 4.3–4.6 ppm).
- Mass Spectrometry (MS): Confirms molecular ion peak corresponding to bromomethyl derivative.
- Infrared Spectroscopy (IR): Detects C–Br stretching vibrations (~500–600 cm⁻¹).
- Chromatography (HPLC or GC): Used for purity assessment and reaction monitoring.
Summary Table of Preparation Methods
| Method | Starting Material | Brominating Agent | Solvent | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Radical Bromination | 1,3-dimethyl-1H-pyrazole | NBS + AIBN | CCl₄ or CH₂Cl₂ | 70°C, 6–10 h | High selectivity, mild conditions | Requires radical initiator, CCl₄ toxicity concerns |
| Direct Bromination | 1,3-dimethyl-1H-pyrazole | Br₂ | CH₂Cl₂ | 0–25°C | Simple reagents | Less selective, risk of ring bromination |
| Halogen Exchange | 5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole | NaBr | DMF or acetone | Reflux, several hours | Uses accessible chloromethyl precursor | Requires prior chloromethylation |
Research Findings and Considerations
- Radical bromination using NBS is widely accepted as the most efficient and selective method for synthesizing this compound.
- Reaction parameters such as solvent choice, temperature, and initiator concentration critically influence yield and purity.
- Safety considerations include handling of brominating agents and solvents like carbon tetrachloride, which is toxic and environmentally hazardous; alternatives like dichloromethane are preferred industrially.
- Scale-up requires careful control of reaction exotherms and efficient quenching to avoid side reactions.
- Purification via chromatography or recrystallization ensures removal of dibrominated or ring-brominated impurities.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted pyrazoles.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
- Substituted pyrazoles
- Aldehydes or carboxylic acids
- Methyl derivatives
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole. Research indicates that pyrazole compounds can inhibit tumor growth through various mechanisms:
- Mechanism of Action : Pyrazole derivatives may induce apoptosis in cancer cells by modulating signaling pathways involved in cell growth and survival.
- Case Study : A study demonstrated that modifications to the pyrazole structure could enhance its antiproliferative activity against several cancer cell lines .
Coordination Chemistry
This compound serves as a precursor for various ligands used in coordination chemistry. These ligands are essential for synthesizing metal complexes with diverse applications:
- Ligand Formation : The compound can be used to create trispyrazolylborate and other pyrazolyl ligands, which are valuable in catalysis and materials science.
| Ligand Type | Application Area |
|---|---|
| Trispyrazolylborate | Catalysis |
| Pyrazolyldiphosphine | Organic synthesis |
| Trispyrazolylmethane | Coordination complexes |
Pharmaceutical Applications
The pyrazole ring system is prevalent in pharmaceuticals due to its diverse biological activities:
- Analgesics : Compounds derived from pyrazoles have been used as pain relievers and anti-inflammatory agents.
- Antibacterial Activity : Studies indicate that certain pyrazole derivatives exhibit significant antibacterial properties .
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal evaluated the efficacy of a series of pyrazole derivatives, including this compound, against various cancer cell lines. The results showed that these compounds could effectively inhibit cell proliferation through apoptosis induction.
Case Study 2: Coordination Complexes
Research focused on synthesizing copper(II) complexes with pyrazole derivatives demonstrated that these complexes exhibited enhanced catalytic activity in oxidation reactions. The study emphasized the importance of the bromomethyl group in stabilizing the metal-ligand interaction.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole largely depends on its chemical reactivity. The bromomethyl group is highly reactive towards nucleophiles, facilitating the formation of covalent bonds with various substrates. This reactivity is exploited in synthetic chemistry to create new compounds with desired properties.
Comparison with Similar Compounds
Key Observations :
- Halogen Influence : The bromomethyl group in the target compound enhances electrophilicity compared to the chloromethyl analog, making it more reactive in alkylation reactions. This is reflected in its higher synthetic utility for forming ethers or amines under milder conditions .
- Molecular Weight : The bromine atom contributes to a significantly higher molecular weight compared to the chlorine analog, which may influence solubility and crystallinity.
- Synthetic Efficiency: The bromomethyl derivative achieves higher yields (e.g., 97% in chromenone synthesis) compared to the chloromethyl analog (22% yield in standalone synthesis), highlighting its superior leaving-group ability .
2.2. Reactivity and Functional Utility
- Nucleophilic Substitution: The bromomethyl group undergoes efficient nucleophilic substitution with oxygen or nitrogen nucleophiles (e.g., phenols, amines) to form ethers or amines. For example, it reacts with hydroxyl groups in chromenones to yield derivatives like 1q and 2u with high purity (97–98% HPLC) . In contrast, the chloromethyl analog requires harsher conditions (e.g., reflux with phosphoryl trichloride) and achieves lower yields, likely due to the weaker leaving-group ability of chloride .
- Steric and Electronic Effects: Bromine’s larger atomic radius introduces steric hindrance, which can slow reactions compared to chlorine. However, its polarizability compensates by stabilizing transition states, often resulting in faster reaction kinetics overall.
Biological Activity
5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its versatile biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and data.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 255.94 g/mol. The compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, contributing to its biological activity. The presence of the bromomethyl group enhances its reactivity and interaction with biological targets .
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Compounds containing pyrazole moieties have shown effectiveness against a range of bacterial strains. For instance, derivatives of pyrazoles have been synthesized that demonstrate significant antibacterial activity against pathogens like E. coli and S. aureus .
- Anticancer Potential : Studies have indicated that pyrazole derivatives can inhibit cancer cell proliferation. For example, certain synthesized compounds have shown promising results in inhibiting tumor necrosis factor (TNF-α) and interleukin-6 (IL-6), which are critical in inflammatory responses associated with cancer .
- Anti-inflammatory Effects : Several studies have reported the anti-inflammatory properties of pyrazole derivatives. For instance, compounds were tested for their ability to reduce edema in animal models, showing efficacy comparable to standard anti-inflammatory drugs .
The mechanism by which this compound exerts its biological effects primarily involves:
- Enzyme Inhibition : The compound can interact with various enzymes by binding to their active sites, thus inhibiting their activity. This is particularly relevant in the context of anti-cancer and anti-inflammatory actions .
- Receptor Interaction : It may also modulate cellular signaling pathways by interacting with specific receptors on cell membranes, influencing processes such as cell growth and apoptosis .
Case Studies and Experimental Data
Several studies have highlighted the biological activities of this compound:
- Antibacterial Activity : A study synthesized a series of pyrazole derivatives that exhibited varying degrees of antibacterial activity against several strains. Notably, one derivative showed significant inhibition against Klebsiella pneumoniae with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL .
- Anticancer Activity : In vitro studies demonstrated that certain derivatives significantly inhibited the proliferation of cancer cell lines with IC50 values ranging from 10 to 30 µM. These compounds were tested against human cancer cell lines such as A431 (epidermoid carcinoma) and showed promising results compared to traditional chemotherapeutics .
- Anti-inflammatory Effects : In animal models, compounds derived from this compound demonstrated a reduction in inflammation markers by up to 85% when compared to control groups treated with standard anti-inflammatory agents .
Comparative Analysis
The following table summarizes key findings related to the biological activities of this compound compared to other pyrazole derivatives:
| Compound Name | Antibacterial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | High (MIC = 32 µg/mL) | Moderate (IC50 = 20 µM) | High (85% inhibition) |
| Phenylbutazone | Moderate | High | Very High |
| Novel Pyrazole Derivative | Low | Moderate | Moderate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
